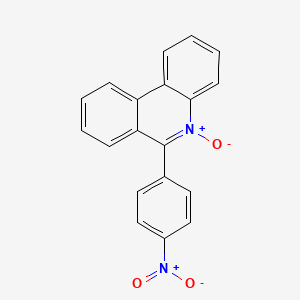
6-(4-Nitrophenyl)-5-oxo-5lambda~5~-phenanthridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-Nitrophenyl)-5-oxo-5lambda~5~-phenanthridine is a complex organic compound characterized by its phenanthridine core structure substituted with a 4-nitrophenyl group and an oxo group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-Nitrophenyl)-5-oxo-5lambda~5~-phenanthridine typically involves multi-step organic reactions. One common method includes the nitration of phenanthridine derivatives followed by oxidation processes. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired substitution and oxidation.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and oxidation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by strong oxidizing agents.
Reduction: Reduction of the nitro group to an amino group is a common reaction, typically using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic substitution reactions can occur on the phenanthridine ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Reduction: 6-(4-Aminophenyl)-5-oxo-5lambda~5~-phenanthridine.
Substitution: Various halogenated derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
6-(4-Nitrophenyl)-5-oxo-5lambda~5~-phenanthridine has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism of action of 6-(4-Nitrophenyl)-5-oxo-5lambda~5~-phenanthridine involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenanthridine core can intercalate with DNA, affecting gene expression and cellular function.
Vergleich Mit ähnlichen Verbindungen
4-Nitrophenyl derivatives: Compounds like 4-nitrophenyl chloroformate and 4-nitrophenyl phosphate share the nitrophenyl group but differ in their core structures and reactivity.
Phenanthridine derivatives: Compounds such as 5,6-dimethylphenanthridine and 6-bromo-5-oxo-5lambda~5~-phenanthridine have similar core structures but different substituents.
Uniqueness: 6-(4-Nitrophenyl)-5-oxo-5lambda~5~-phenanthridine is unique due to its specific combination of the nitrophenyl group and the phenanthridine core, which imparts distinct chemical reactivity and potential biological activity. This combination allows for versatile applications in various scientific fields, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
116449-36-6 |
|---|---|
Molekularformel |
C19H12N2O3 |
Molekulargewicht |
316.3 g/mol |
IUPAC-Name |
6-(4-nitrophenyl)-5-oxidophenanthridin-5-ium |
InChI |
InChI=1S/C19H12N2O3/c22-20-18-8-4-3-6-16(18)15-5-1-2-7-17(15)19(20)13-9-11-14(12-10-13)21(23)24/h1-12H |
InChI-Schlüssel |
FTMWYGLXNLRHRY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3[N+](=C2C4=CC=C(C=C4)[N+](=O)[O-])[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


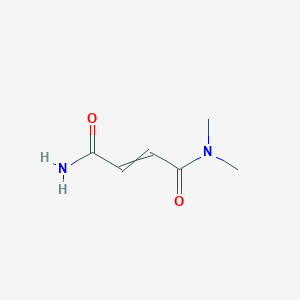
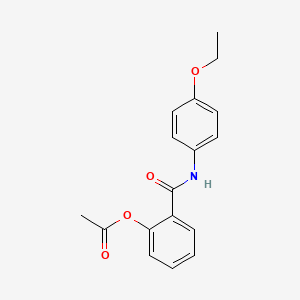
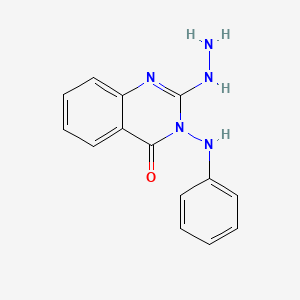
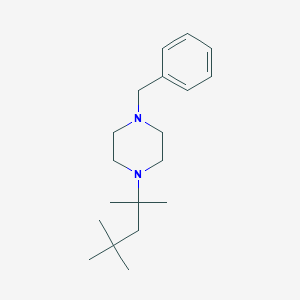
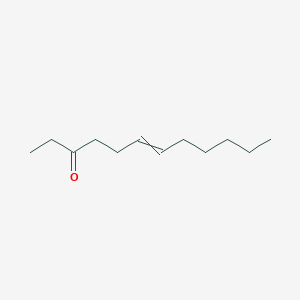
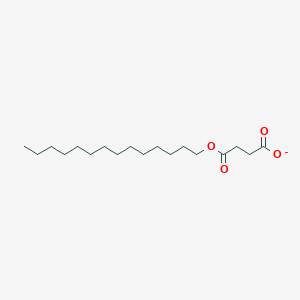

![{[(Cyclohexylmethoxy)methyl]sulfanyl}benzene](/img/structure/B14312715.png)
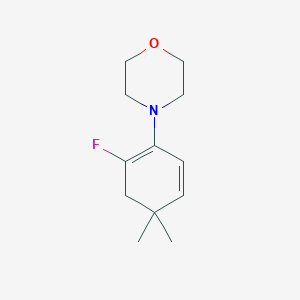
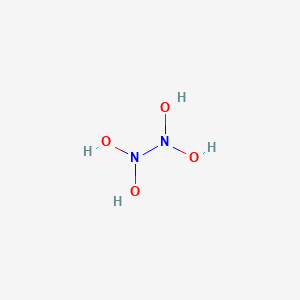
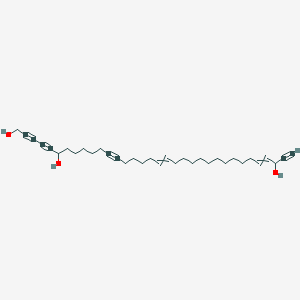

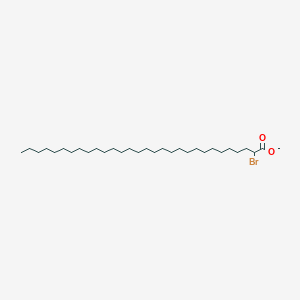
![7-Chloro-6-(2-chloroethyl)-4-methylthieno[3,2-b]pyridin-5(4H)-one](/img/structure/B14312746.png)
